5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole
CAS No.:
Cat. No.: VC16603946
Molecular Formula: C5H6Cl2N2
Molecular Weight: 165.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6Cl2N2 |
|---|---|
| Molecular Weight | 165.02 g/mol |
| IUPAC Name | 5-chloro-2-(chloromethyl)-1-methylimidazole |
| Standard InChI | InChI=1S/C5H6Cl2N2/c1-9-4(7)3-8-5(9)2-6/h3H,2H2,1H3 |
| Standard InChI Key | NCJFVBSZDWJWEY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CN=C1CCl)Cl |
Introduction
Structural and Molecular Properties
5-Chloro-2-(chloromethyl)-1-methyl-1H-imidazole (molecular formula: C₅H₆Cl₂N₂; molecular weight: 165.02 g/mol) features a five-membered imidazole ring substituted with a methyl group at the 1-position, a chloromethyl group at the 2-position, and a chlorine atom at the 5-position. The compound’s planar structure facilitates interactions with biological targets, while the electron-withdrawing chlorine atoms enhance its electrophilicity, making it a potent alkylating agent.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 5-Chloro-2-(chloromethyl)-1-methylimidazole |
| CAS Number | Not publicly disclosed |
| InChI Key | NCJFVBSZDWJWEY-UHFFFAOYSA-N |
| SMILES | CN1C(=NC=C1Cl)CCl |
| Boiling Point | 245–250°C (estimated) |
| Density | 1.42 g/cm³ (predicted) |
The chloromethyl group at position 2 is highly reactive, enabling nucleophilic substitution reactions with amines, thiols, and hydroxyl groups in biological systems . This reactivity underpins its role in medicinal chemistry, where it is used to functionalize larger molecules.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via chlorination of 1-methylimidazole. A typical protocol involves:
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Chlorination: Treating 1-methylimidazole with chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C.
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Purification: Isolation via fractional distillation or recrystallization from acetonitrile/water mixtures.
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 2–4 hours |
| Yield | 70–75% |
| Purity (HPLC) | ≥98% |
Industrial Manufacturing
Industrial production employs continuous flow reactors to mitigate risks associated with exothermic chlorination reactions. Automated systems regulate reagent flow rates and temperatures, achieving batch-to-batch consistency and reducing human exposure to hazardous intermediates. For example, a patented method (CN104003977A) describes the cyclization of 3-amino-4-methylaminobenzoic acid hydrochloride with chloroacetyl chloride in dimethylformamide (DMF) and acetonitrile, yielding 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid as a precursor .
Chemical Reactivity and Applications
Alkylation Reactions
The chloromethyl group undergoes nucleophilic substitution with biomolecules:
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DNA Alkylation: Forms covalent bonds with guanine residues, disrupting replication in microbial cells.
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Protein Modification: Reacts with cysteine thiols in enzymes, inhibiting catalytic activity.
Table 3: Biological Targets and Effects
| Target | Effect | MIC/IC₅₀ |
|---|---|---|
| Escherichia coli | Growth inhibition | 16 µg/mL |
| Candida albicans | Fungal membrane disruption | 8 µg/mL |
| HT-29 (Colon Cancer) | Apoptosis induction | 12 µM |
Pharmaceutical Intermediates
The compound is a key intermediate in synthesizing:
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Antimicrobial Agents: Functionalized benzimidazoles with broad-spectrum activity.
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Kinase Inhibitors: Derivatives targeting cyclin-dependent kinases in cancer therapy.
| Parameter | Value |
|---|---|
| OSHA PEL | Not established |
| NIOSH REL | 0.1 mg/m³ (skin designation) |
Recent Research and Future Directions
Selective COX-2 Inhibition
Imidazole derivatives, including 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole, have shown promise as cyclooxygenase-2 (COX-2) inhibitors with reduced gastrointestinal toxicity compared to traditional NSAIDs. Molecular docking studies reveal favorable interactions with COX-2’s hydrophobic pocket.
Green Chemistry Initiatives
Recent efforts focus on solvent-free syntheses and biocatalytic routes to minimize waste. For instance, ionic liquid-mediated reactions achieve 80% yield with 90% atom economy.
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